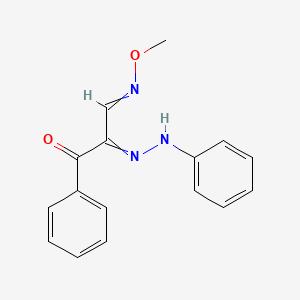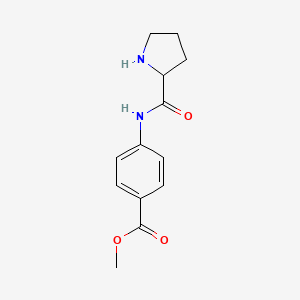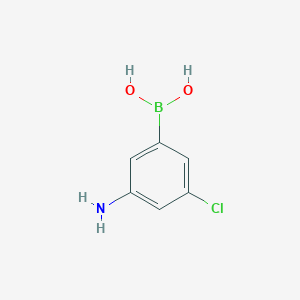![molecular formula C11H20N2O4 B11726892 1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate](/img/structure/B11726892.png)
1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Amino(propylamino)méthylidène]propanedioate de diéthyle : est un composé organique de structure complexe comprenant à la fois des groupes fonctionnels esters et amines
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-[amino(propylamino)méthylidène]propanedioate de diéthyle implique généralement la réaction du malonate de diéthyle avec des dérivés d'amine appropriés dans des conditions contrôlées. La réaction est souvent effectuée en présence d'une base telle que l'éthylate de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile.
Étape 1 : Le malonate de diéthyle est mis à réagir avec une amine primaire (par exemple, la propylamine) en présence d'une base.
Étape 2 : Le produit intermédiaire est ensuite traité avec du formaldéhyde et une amine secondaire pour former le composé final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réacteurs à écoulement continu pour assurer une qualité et un rendement constants. L'utilisation de catalyseurs et de conditions réactionnelles optimisées peut améliorer l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[amino(propylamino)méthylidène]propanedioate de diéthyle subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution nucléophile sont courantes, en particulier au niveau des sites esters et amines.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Éthylate de sodium ou carbonate de potassium dans l'éthanol.
Principaux produits
Oxydation : Acides carboxyliques et amides.
Réduction : Alcools et amines.
Substitution : Différents dérivés substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
Le 2-[amino(propylamino)méthylidène]propanedioate de diéthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique en raison de sa capacité à interagir avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris en tant qu'intermédiaire dans la synthèse de composés pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du 2-[amino(propylamino)méthylidène]propanedioate de diéthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut former des liaisons hydrogène et des interactions électrostatiques avec ces cibles, conduisant à des changements dans leur activité ou leur fonction. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques.
Mécanisme D'action
The mechanism of action of 1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1,3-Diethyl 2-[amino(methylamino)methylidene]propanedioate
- 1,3-Diethyl 2-[amino(ethylamino)methylidene]propanedioate
- 1,3-Diethyl 2-[amino(butylamino)methylidene]propanedioate
Unicité
Le 2-[amino(propylamino)méthylidène]propanedioate de diéthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels esters et amines, qui confèrent une réactivité et des applications potentielles distinctes. Sa structure permet des modifications polyvalentes, ce qui en fait un composé précieux dans divers domaines de la recherche et de l'industrie.
Propriétés
Formule moléculaire |
C11H20N2O4 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
ethyl 3-ethoxy-3-hydroxy-2-(N'-propylcarbamimidoyl)prop-2-enoate |
InChI |
InChI=1S/C11H20N2O4/c1-4-7-13-9(12)8(10(14)16-5-2)11(15)17-6-3/h14H,4-7H2,1-3H3,(H2,12,13) |
Clé InChI |
HKXSGKUNQHIHNH-UHFFFAOYSA-N |
SMILES canonique |
CCCN=C(C(=C(O)OCC)C(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(Hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B11726810.png)


![Methyl 3-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]thiophene-2-carboxylate](/img/structure/B11726827.png)
![4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione](/img/structure/B11726832.png)
![Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate](/img/structure/B11726839.png)
![4-Fluoro-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726840.png)
![4-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}aniline](/img/structure/B11726847.png)

![5-Iodobenzo[d]isoxazol-3-amine](/img/structure/B11726875.png)
![(1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B11726885.png)



